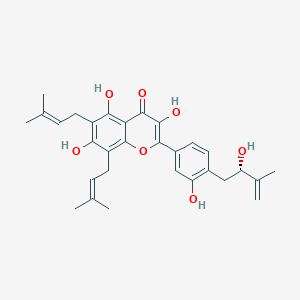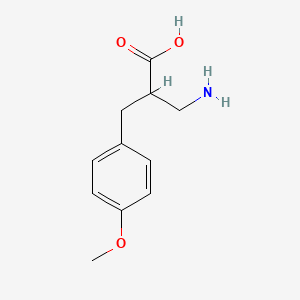
2-Aminomethyl-3-(4-Methoxyphenyl)propionsäure
Übersicht
Beschreibung
2-Aminomethyl-3-(4-methoxyphenyl)propionic acid is a compound with the molecular formula C11H15NO3 and a molecular weight of 209.24 g/mol . It is also known by its IUPAC name, 2-(4-methoxybenzyl)-beta-alanine . This compound is a derivative of beta-alanine, featuring a methoxyphenyl group attached to the propionic acid backbone. It is a white to yellow solid at room temperature .
Wissenschaftliche Forschungsanwendungen
2-Aminomethyl-3-(4-methoxyphenyl)propionic acid has several scientific research applications. It is used in the study of amyloid fibril formation and inhibition . The compound has been incorporated into peptide analogues to investigate its effects on fibril formation, showing promising results in the inhibition of fibril formation .
Wirkmechanismus
Target of Action
The primary target of 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid is the amyloid fibril protein AS, which is responsible for rheumatoid arthritis . This compound interacts with the N-terminal AS (6–7) sequence of the non-immunoglobulin amyloid fibril protein AS .
Mode of Action
2-Aminomethyl-3-(4-methoxyphenyl)propionic acid acts by inhibiting the formation of amyloid fibrils . The compound contains a single β-amino acid moiety, which when incorporated into a highly amyloidogenic peptide sequence, results in the complete inhibition of amyloid fibril formation .
Biochemical Pathways
The compound affects the biochemical pathway involved in the formation of amyloid fibrils. The Boc-L-Phe-L-Leu-OMe sequence 1, which has sequence identity with the N-terminal AS (6–7) of the non-immunoglobulin amyloid fibril protein AS, self-associates to produce fibrils .
Result of Action
The result of the action of 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid is the inhibition of amyloid fibril formation . This leads to a change in the morphology of the peptide, from an elongated ribbon-like structure to a polydisperse microsphere morphology . This change in morphology is indicative of the compound’s inhibitory effect on fibril formation .
Biochemische Analyse
Biochemical Properties
2-Aminomethyl-3-(4-methoxyphenyl)propionic acid plays a significant role in biochemical reactions, particularly in the inhibition of amyloid fibril formation. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with amyloidogenic peptide sequences, resulting in the inhibition of fibril formation . The nature of these interactions involves the incorporation of a single β-amino acid moiety, which leads to the formation of polydisperse microsphere morphologies instead of fibrils .
Cellular Effects
The effects of 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid on various types of cells and cellular processes are profound. This compound influences cell function by inhibiting amyloid fibril formation, which is crucial in diseases such as rheumatoid arthritis . It affects cell signaling pathways, gene expression, and cellular metabolism by altering the structural properties of amyloidogenic peptides, thereby preventing their aggregation into fibrils .
Molecular Mechanism
At the molecular level, 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid exerts its effects through specific binding interactions with amyloidogenic peptides. The incorporation of this compound into peptide sequences results in the formation of hydrogen-bonded δ-turn-like structures, which prevent the peptides from aggregating into fibrils . This mechanism involves multiple intermolecular hydrogen bonds that stabilize the loop-like supramolecular structures formed by the modified peptides .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid change over time. The compound has been shown to be stable at room temperature and exhibits long-term effects on cellular function by continuously inhibiting amyloid fibril formation . Studies have demonstrated that the inhibition of fibril formation is sustained over extended periods, indicating the compound’s stability and effectiveness in long-term applications .
Dosage Effects in Animal Models
The effects of 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid vary with different dosages in animal models. At lower doses, the compound effectively inhibits amyloid fibril formation without causing adverse effects . At higher doses, there may be threshold effects, and potential toxic or adverse effects could be observed. It is crucial to determine the optimal dosage to maximize the compound’s therapeutic benefits while minimizing any potential risks .
Metabolic Pathways
2-Aminomethyl-3-(4-methoxyphenyl)propionic acid is involved in specific metabolic pathways that include interactions with various enzymes and cofactors. The compound’s incorporation into peptide sequences affects metabolic flux and metabolite levels by preventing the formation of amyloid fibrils . This alteration in metabolic pathways can have significant implications for cellular function and overall metabolic homeostasis .
Transport and Distribution
Within cells and tissues, 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target areas where it can exert its inhibitory effects on amyloid fibril formation . The transport and distribution mechanisms ensure that the compound reaches the necessary sites of action within the cells .
Subcellular Localization
The subcellular localization of 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This precise localization allows the compound to interact with amyloidogenic peptides effectively and inhibit their aggregation into fibrils .
Vorbereitungsmethoden
The synthesis of 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid involves several steps. One common method includes the incorporation of a single β-amino acid moiety into a peptide sequence . The synthetic route typically involves the use of Boc-L-Phe-L-Leu-OMe sequence, which has sequence identity with the N-terminal AS (6–7) of the non-immunoglobulin amyloid fibril protein AS . The reaction conditions often involve the use of X-ray crystallography to determine the structure of the resulting compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Analyse Chemischer Reaktionen
2-Aminomethyl-3-(4-methoxyphenyl)propionic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include boron reagents for Suzuki–Miyaura coupling . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the incorporation of the compound into a peptide sequence can result in the inhibition of amyloid fibril formation .
Vergleich Mit ähnlichen Verbindungen
2-Aminomethyl-3-(4-methoxyphenyl)propionic acid can be compared to other similar compounds, such as 3-(3,4-Dimethoxyphenyl)propionic acid . While both compounds have methoxyphenyl groups attached to a propionic acid backbone, 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid is unique in its ability to inhibit amyloid fibril formation . Other similar compounds may not exhibit the same inhibitory effects on fibril formation, highlighting the uniqueness of 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid .
Eigenschaften
IUPAC Name |
2-(aminomethyl)-3-(4-methoxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-15-10-4-2-8(3-5-10)6-9(7-12)11(13)14/h2-5,9H,6-7,12H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFKAWZDMKJDTFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(CN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20640588 | |
| Record name | 2-(Aminomethyl)-3-(4-methoxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20640588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
682803-14-1 | |
| Record name | 2-(Aminomethyl)-3-(4-methoxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20640588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Aminomethyl-3-(4-methoxy-phenyl)-propionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


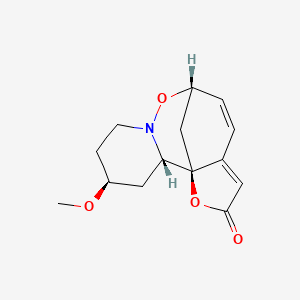
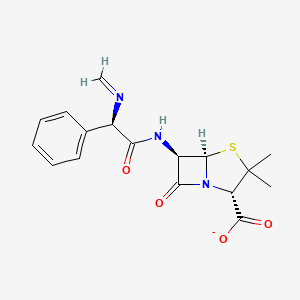
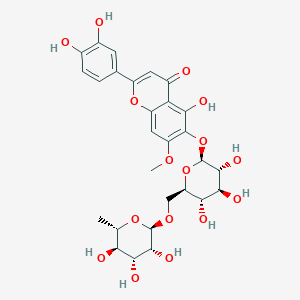
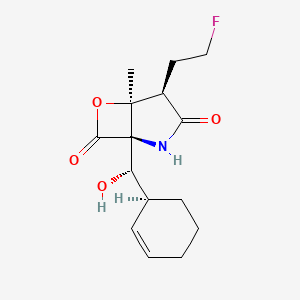



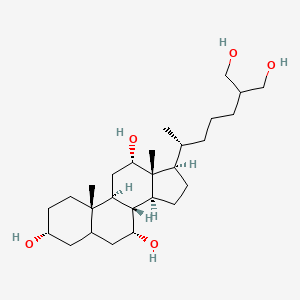
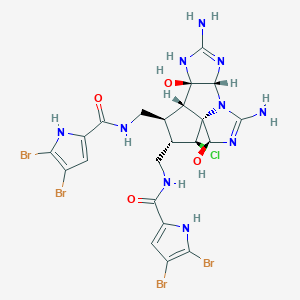
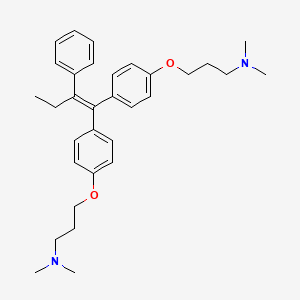
![18-(2,3-Dimethoxyphenyl)-15-phenyl-11-oxa-13,15-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12(17),13-heptaen-16-imine](/img/structure/B1263555.png)


